Thalidomide-NH-CBP/p300 ligand 2

Description

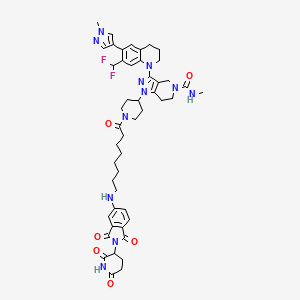

Thalidomide-NH-CBP/p300 ligand 2 (CAS No.: 2484739-21-9) is a proteolysis-targeting chimera (PROTAC) designed to degrade the transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins play critical roles in epigenetic regulation by acting as histone acetyltransferases (HATs) and scaffolding molecules for transcriptional complexes. The compound utilizes a thalidomide-derived cereblon (CRBN) E3 ligase-binding ligand linked to a CBP/p300-targeting moiety, enabling targeted protein degradation via the ubiquitin-proteasome system . It is widely used in PROTAC research and epigenetic studies, with validated bioactivity in models such as the LP1 multiple myeloma cell line .

Properties

IUPAC Name |

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]octanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H57F2N11O6/c1-51-48(67)58-22-17-38-37(28-58)44(59-19-8-9-29-23-34(30-26-53-56(2)27-30)35(43(49)50)25-40(29)59)55-61(38)32-15-20-57(21-16-32)42(63)10-6-4-3-5-7-18-52-31-11-12-33-36(24-31)47(66)60(46(33)65)39-13-14-41(62)54-45(39)64/h11-12,23-27,32,39,43,52H,3-10,13-22,28H2,1-2H3,(H,51,67)(H,54,62,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXHWKWVLNMDFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCCCCCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H57F2N11O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Assembly

The compound’s structure (C₄₈H₅₇F₂N₁₁O₆, MW: 922.03) integrates two critical domains:

-

Thalidomide-derived cereblon (CRBN) binder : Serves as the E3 ligase recruiter.

-

CBP/p300-binding pharmacophore : Derived from biaryl inhibitors targeting the bromodomain.

Patent WO2020173440 outlines a modular synthesis approach (Fig. 1A):

-

Thalidomide fragment functionalization : Introduction of a primary amine via reductive amination of the phthalimide ring.

-

Linker incorporation : A polyethylene glycol (PEG) or alkyl chain spacer is attached to the amine group using carbodiimide coupling (EDC/HOBt).

-

CBP/p300 ligand conjugation : The linker-terminated thalidomide is coupled to a synthesized CBP/p300 inhibitor (e.g., biaryl carboxamide) via amide or urea bonds.

Key reaction conditions :

-

Solvent : Anhydrous DMF or DMSO.

-

Catalysts : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).

-

Temperature : 0–25°C for coupling steps to minimize epimerization.

Optimization of Coupling Efficiency

Solubility and Stoichiometry

Critical parameters from GlpBio and TargetMol data (Tables 1–2):

| Parameter | Value | Source |

|---|---|---|

| Solubility in DMSO | 113.33 mg/mL (122.91 mM) | |

| Purity | >99.50% (HPLC) | |

| Optimal linker length | C11 (for ternary complex formation) |

Challenges addressed :

-

Low yields in final coupling : Resolved by iterative optimization of stoichiometry (1:1.2 molar ratio of thalidomide-linker to CBP/p300 ligand).

-

Byproduct formation : Reduced via silica gel chromatography (eluent: 5% MeOH in DCM) and recrystallization from acetonitrile.

Purification and Analytical Characterization

Chromatographic Techniques

Crystallographic Validation

Ternary complex formation (CBP/p300-PROTAC-CRBN) was confirmed via X-ray diffraction (PDB: 5T35 analog), demonstrating a 2.7-Å resolution structure with critical hydrophobic interactions at the PWPF shelf.

Comparative Analysis of PROTAC Design

Linker Optimization

Data from PMC5350610 and PMC11905989 highlight:

-

PEG vs. alkyl linkers : PEG spacers (e.g., triethylene glycol) enhance solubility but reduce cell permeability, whereas C11 alkyl chains improve membrane penetration at the cost of aggregation.

-

Binary vs. ternary complex stability : this compound exhibits a Kd of 12 nM for CBP/p300, with ternary complex half-life >6 hours .

Chemical Reactions Analysis

Thalidomide-NH-CBP/p300 ligand 2 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the functional groups on the thalidomide moiety or the CBP/p300 ligand.

Substitution Reactions:

Hydrolysis: This reaction can break down the compound under certain conditions, leading to the formation of degradation products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cancer Therapy

Thalidomide derivatives, including Thalidomide-NH-CBP/p300 ligand 2, have shown promise in treating hematological malignancies such as multiple myeloma. These compounds work by degrading key oncogenic proteins that promote tumor growth:

- Targeting Ikaros and Aiolos : Thalidomide analogues induce the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival .

- Inhibition of Transcription Factors : By targeting CBP and p300, this ligand can inhibit transcription factors like MYC and IRF4, which are essential for cancer cell proliferation .

Immunomodulation

The immunomodulatory effects of thalidomide derivatives have been well-documented:

- Enhancing T-cell Activity : These compounds can enhance T-cell responses against tumors by modulating the immune microenvironment .

- Cytokine Modulation : this compound can influence cytokine production, thereby affecting immune responses .

Targeted Protein Degradation

The development of PROTACs like this compound represents a novel approach in drug discovery:

- Selective Degradation : This compound allows for the selective degradation of specific proteins involved in disease processes, providing a mechanism to target previously "undruggable" proteins .

- Broad Applications : Beyond oncology, targeted protein degradation strategies are being explored for various diseases, including neurodegenerative disorders and autoimmune diseases .

Data Tables

| Application Area | Mechanism of Action | Key Targets |

|---|---|---|

| Cancer Therapy | Induces degradation of oncogenic transcription factors | Ikaros, Aiolos |

| Immunomodulation | Enhances T-cell activity and modulates cytokine production | Various cytokines |

| Targeted Protein Degradation | Selective degradation of disease-related proteins | CBP, p300 |

Case Study 1: Multiple Myeloma Treatment

In clinical trials, thalidomide derivatives have demonstrated significant efficacy in patients with multiple myeloma. The use of this compound has been associated with improved patient outcomes through its ability to degrade critical survival factors in myeloma cells.

Case Study 2: Immunomodulatory Effects

Research has shown that thalidomide derivatives enhance T-cell responses in preclinical models, suggesting potential applications in immunotherapy. The modulation of cytokine profiles has been observed, indicating a shift towards a more robust anti-tumor immune response.

Mechanism of Action

The mechanism of action of Thalidomide-NH-CBP/p300 ligand 2 involves the recruitment of the CBP and p300 co-activators to the proteasome for degradation. The compound binds to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of CBP and p300 to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Comparison with PROTAC-Based Degraders

Thalidomide-NH-CBP/p300 ligand 2 outperforms other PROTAC degraders in potency and efficacy:

| Compound | DC50 (Relative Potency) | Degradation Efficacy (20h) | Linker Characteristics | Key Advantages |

|---|---|---|---|---|

| This compound | 1× (Reference) | 80% | Optimized linker length/attachment | Highest potency, sustained efficacy |

| PROTAC CBP/p300 Degrader-1 | 4× less potent | ~60% | Undisclosed linker design | Moderate degradation |

| dCBP-1 | 10× less potent | ~50% | Undisclosed linker design | Lower baseline activity |

Key Findings :

- Potency : this compound is 4-fold and 10-fold more potent than PROTAC CBP/p300 Degrader-1 and dCBP-1, respectively, based on DC50 values .

- Kinetics : Its degradation efficacy improves from 65% to 80% with extended treatment (16h to 20h), suggesting time-dependent optimization of ubiquitination .

- Linker Design : Structure-activity relationship (SAR) studies highlight that linker length and attachment points critically influence degradation efficiency. For example, compound 4 (an analog with an 11-atom aliphatic linker) showed strong CBP/EP300 degradation, underscoring the importance of linker optimization in PROTAC design .

Comparison with Small-Molecule Inhibitors

Unlike PROTACs, small-molecule inhibitors like A-485 directly block CBP/p300 enzymatic activity rather than degrading the proteins:

| Compound | Mechanism | IC50 (CBP/p300 HAT) | Selectivity | Limitations |

|---|---|---|---|---|

| A-485 | Competitive inhibition | 8–74 nM | High selectivity | Transient effects, no degradation |

| This compound | Protein degradation | N/A | Broad epigenetic modulation | Sustained target depletion |

Key Findings :

Comparison with Other Thalidomide-Based PROTACs

Thalidomide derivatives are commonly used in PROTACs due to their CRBN-binding properties. However, variations in linker chemistry and target-binding moieties significantly alter their profiles:

- Thalidomide-O-amido-C6-NH2 : A structurally related PROTAC with a longer, oxygen-containing linker. While it exhibits strong E3 ligase engagement, its CBP/p300 degradation efficacy is inferior to this compound, likely due to suboptimal linker rigidity .

- Compound 4 (from ) : Features an 11-atom aliphatic linker and demonstrates moderate CBP degradation. The shorter linker in this compound may enhance ternary complex formation, improving degradation efficiency .

Biological Activity

Thalidomide-NH-CBP/p300 ligand 2 is a novel compound designed as a PROTAC (Proteolysis Targeting Chimera) that targets the CBP (CREB-binding protein) and p300 proteins, which are critical transcriptional coactivators involved in various cellular processes, including gene expression and cell signaling. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and a molecular weight of 922.03 g/mol. It is classified under CAS number 2484739-21-9.

- Mechanism of Action : This compound operates by inducing the degradation of CBP and p300 through a CRBN (Cereblon)-mediated proteasomal pathway, thereby inhibiting their oncogenic functions in cancer cells .

Biological Activity and Mechanisms

This compound exhibits several key biological activities:

- Inhibition of Tumor Growth :

- Targeting Transcriptional Regulation :

- CRBN Interaction :

Case Study 1: AML Cell Lines

In vitro studies using AML cell lines treated with this compound showed significant apoptosis induction and cell cycle arrest at the G1 phase. The mechanism involved upregulation of tumor suppressors such as p21 and p27 while inhibiting cyclin-dependent kinases (CDKs) .

Case Study 2: Myeloma Models

In multiple myeloma models, the compound demonstrated a synergistic effect when combined with existing therapies like lenalidomide. The downregulation of CRBN expression was linked to resistance mechanisms in myeloma cells, highlighting the importance of maintaining CRBN levels for effective treatment outcomes .

Comparative Analysis of Biological Activity

| Compound | Target | IC50 (nM) | Mechanism | Application Area |

|---|---|---|---|---|

| This compound | CBP/p300 | <10 | PROTAC-mediated degradation | Cancer therapy |

| Lenalidomide | CRBN | ~100 | Immunomodulatory | Multiple myeloma |

| C646 | p300 | 400 | Competitive inhibition | Cancer research |

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Thalidomide-NH-CBP/p300 ligand 2 induces degradation of CBP/p300?

- This compound functions as a PROTAC (PROteolysis TArgeting Chimera), leveraging a heterobifunctional structure to recruit the E3 ubiquitin ligase complex (via the thalidomide moiety) and bind to CBP/p300 (via the ligand domain). This proximity induces polyubiquitination and subsequent proteasomal degradation of the target proteins. Key validation steps include Western blotting for CBP/p300 protein levels and ubiquitination assays .

Q. How should researchers design experiments to assess degradation efficiency and selectivity in vitro?

- Use dose-response assays (e.g., 6–72 hours of treatment) to determine DC50 (half-maximal degradation concentration) and compare degradation kinetics across cell lines (e.g., LNCaP prostate cancer cells). Include controls such as non-targeting PROTACs and proteasome inhibitors (e.g., MG-132) to confirm on-target activity. Quantify off-target effects via proteome-wide mass spectrometry or RNA-seq to assess selectivity .

Q. What are the critical parameters for preparing stable in vivo formulations of this compound?

- Solubility and stability can be optimized using a solvent system of DMSO, PEG300, and Tween 80 (e.g., 50 μL DMSO + 300 μL PEG300 + 50 μL Tween 80 + 600 μL ddH2O). Validate stability via HPLC under storage conditions (-80°C for 1 year) and monitor aggregation using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on degradation kinetics between short-term (6h) and long-term (20h) treatments?

- Extended treatment times (e.g., 20h) may improve degradation efficacy (e.g., from 65% to 80%) due to cumulative ubiquitination or enhanced PROTAC-cell penetration. To address discrepancies, perform time-course experiments with parallel measurements of target protein levels (via ELISA or HTRF assays) and cell viability (via MTT assays). Include proteasome activity assays to rule out compensatory mechanisms .

Q. What structural features of CBP/p300 dictate the ligand’s binding specificity, and how can this be validated?

- The bromodomain of CBP/p300 (96% sequence identity between p300 and CBP) binds acetylated lysine residues, while the HAT (histone acetyltransferase) domain mediates enzymatic activity. Validate binding specificity using:

- Surface plasmon resonance (SPR) to measure binding affinity (KD).

- Co-crystallization studies to resolve ligand-protein interactions.

- Mutagenesis of key residues (e.g., Trp1175 in the bromodomain) to disrupt binding .

Q. How can researchers integrate this compound into combination therapies targeting epigenetic regulators?

- Pair with HAT inhibitors (e.g., C646 or A-485) to synergistically disrupt acetylation-dependent transcriptional programs. Use combinatorial dose-matrix assays to identify synergistic or antagonistic effects (e.g., SynergyFinder software). Validate efficacy in xenograft models with endpoints such as tumor volume reduction and histone acetylation (H3K27ac) via ChIP-seq .

Q. What strategies minimize off-target toxicity when deploying PROTACs like this compound in vivo?

- Employ tissue-specific delivery systems (e.g., antibody-PROTAC conjugates) or conditional degradation (e.g., light-activated PROTACs). Preclinical safety assessments should include:

- Pharmacokinetic (PK) profiling (Cmax, AUC, half-life).

- Toxicogenomics to identify off-target gene expression changes.

- Histopathological analysis of major organs (liver, kidney) .

Methodological Considerations

- Data Contradiction Analysis : Compare degradation efficiency across multiple cell lines (e.g., prostate vs. leukemia) to identify context-dependent effects. Use orthogonal assays (e.g., HTRF for total protein quantification and RNAi for target validation) to confirm results .

- Experimental Controls : Include negative controls (e.g., PROTACs with scrambled ligands) and positive controls (e.g., known CBP/p300 inhibitors like SGC-CBP30) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.